Cas no 1352517-52-2 ((1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester)
![(1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1352517-52-2x500.png)
(1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- (1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester
- Carbamic acid, N-[5-(1-benzoyl-2-piperidinyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
-
- インチ: 1S/C22H27N3O3/c1-22(2,3)28-21(27)24-19-13-12-17(15-23-19)18-11-7-8-14-25(18)20(26)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3,(H,23,24,27)
- InChIKey: UUQGTDPIIOIYCL-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=NC=C(C2CCCCN2C(=O)C2=CC=CC=C2)C=C1
(1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM495844-1g |
tert-Butyl(5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate |
1352517-52-2 | 97% | 1g |
$1061 | 2022-09-03 |
(1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
(1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl esterに関する追加情報
Research Brief on (1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester (CAS: 1352517-52-2)
The compound (1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester (CAS: 1352517-52-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the bipyridinyl scaffold and the tert-butyl carbamate group, make it a versatile building block for the development of small-molecule inhibitors targeting various disease pathways. Researchers have successfully employed this compound in the synthesis of potential candidates for treating neurological disorders and inflammatory diseases.
One of the most notable advancements involves the optimization of synthetic routes for (1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic protocol that enhances yield and purity while reducing production costs. The optimized method involves a multi-step process starting from commercially available precursors, with key steps including selective benzoylation and carbamate formation under mild conditions.
Pharmacological investigations have revealed promising results regarding the biological activity of derivatives synthesized from this compound. In vitro studies have shown that certain analogs exhibit potent inhibitory effects on specific protein kinases involved in cancer progression. Furthermore, preliminary in vivo studies in animal models have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration, suggesting potential applications in central nervous system disorders.
The mechanism of action of these derivatives appears to involve modulation of key signaling pathways. Molecular docking studies and X-ray crystallography analyses have provided insights into the binding interactions between these compounds and their target proteins. These structural insights are guiding the rational design of next-generation derivatives with improved selectivity and reduced off-target effects.
Current research directions include exploring the therapeutic potential of this compound in combination therapies and investigating its utility as a molecular probe for studying biological systems. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, with some candidates expected to enter clinical trials within the next two years.
In conclusion, (1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester represents a valuable chemical entity with significant potential in drug discovery. The recent advancements in its synthesis and biological evaluation underscore its importance as a versatile scaffold for developing novel therapeutic agents. Continued research in this area is expected to yield important insights and potentially lead to new treatment options for various diseases.
1352517-52-2 ((1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester) 関連製品
- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)
- 1227582-35-5(6-Amino-5-(3-fluorophenyl)nicotinaldehyde)
- 1260713-38-9(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)
- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)
- 2225169-14-0(2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)



